VU0453595 is a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M1. This compound is part of a class of isoindolinone derivatives designed to enhance the effects of acetylcholine without directly activating the receptor. Its development focuses on improving cognitive function and addressing deficits associated with various neurological conditions, particularly schizophrenia and Alzheimer's disease. VU0453595 has demonstrated significant selectivity for the M1 receptor over other muscarinic receptors, making it an important tool in pharmacological research.
VU0453595 was synthesized in-house as part of a broader effort to identify ligands that selectively target less conserved regions of the muscarinic acetylcholine receptors, particularly the M1 subtype. It belongs to a series of compounds known as positive allosteric modulators (PAMs) and has been classified based on its ability to enhance cholinergic signaling without direct agonist activity. Studies indicate that VU0453595 does not exhibit off-target activity, which is crucial for minimizing side effects associated with drug therapy .
The synthesis of VU0453595 involves several chemical steps, which are detailed in supplementary materials accompanying research publications. The compound is created through a multi-step organic synthesis that includes the formation of key intermediates followed by functional group modifications to achieve the desired isoindolinone structure. Specific conditions such as temperature, solvent choice, and reaction times are optimized to ensure high yield and purity of the final product .
VU0453595 has a complex molecular structure characterized by an isoindolinone core. The molecular formula is C₁₃H₁₃N₃O, with a molecular weight of approximately 227.26 g/mol. The compound's three-dimensional structure allows it to interact specifically with the M1 receptor, enhancing its pharmacological profile.
VU0453595 primarily acts through allosteric modulation rather than typical chemical reactions. Its interaction with the M1 receptor enhances the receptor's response to acetylcholine, leading to increased signaling without direct activation. This mechanism allows for fine-tuning of synaptic transmission, which is crucial for cognitive processes .
The mechanism by which VU0453595 operates involves binding to an allosteric site on the M1 receptor, which alters the receptor's conformation and increases its responsiveness to acetylcholine. This modulation leads to enhanced neurotransmission in areas of the brain associated with cognition, such as the prefrontal cortex. The compound has been shown to improve cognitive performance in animal models by potentiating long-term depression (LTD) mediated by M1 receptors .
VU0453595 has significant implications in neuroscience research, particularly concerning cognitive enhancement and treatment strategies for neurodegenerative diseases. Its ability to selectively modulate M1 receptors makes it a valuable candidate for studying cholinergic signaling pathways involved in memory and learning. Additionally, it may serve as a lead compound for developing new therapeutic agents aimed at treating conditions like Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent .
M1 muscarinic acetylcholine receptors (mAChRs) represent a critical subtype of Gq/11-coupled metabotropic receptors densely expressed in key brain regions governing higher cognitive and executive functions. These include the prefrontal cortex (PFC), hippocampus, and striatum [1] [8]. M1 receptors modulate neuronal excitability, synaptic plasticity, and oscillatory activity through several downstream signaling pathways. Activation of M1 receptors enhances NMDA receptor (NMDAR) trafficking and function, facilitates non-amyloidogenic processing of the amyloid precursor protein (APP), and inhibits glycogen synthase kinase 3 beta (GSK3β) activity [5] [8]. Crucially, M1 activation induces long-term depression (LTD), a form of synaptic plasticity essential for learning and memory processes, particularly within the prefrontal cortex [2] [4].
Electrophysiological studies demonstrate that M1 signaling directly influences cortical network dynamics. Selective potentiation of M1 receptors increases high-frequency gamma power (γ, 30-80 Hz) in the electroencephalogram (EEG), a well-established correlate of heightened arousal states and enhanced cognitive processing [1]. Degeneration or dysfunction of cholinergic neurons projecting from the basal forebrain, a hallmark early feature of Alzheimer's disease (AD) and observed in normal aging, leads to significant disruptions in M1-mediated signaling. This dysfunction manifests as impaired arousal regulation, fragmented sleep/wake architecture, and cognitive decline [1] [8]. The receptor's pivotal role in maintaining cognitive integrity and synaptic plasticity positions it as a prime target for therapeutic intervention in disorders characterized by cholinergic hypofunction.
Table 1: Key Functions of M1 Muscarinic Receptors in the Central Nervous System
Brain Region | Primary Functions | Downstream Effects | Pathophysiological Relevance |
---|---|---|---|
Prefrontal Cortex | Induction of long-term depression (LTD), Working memory, Executive function | Enhanced NMDA receptor trafficking, GSK3β inhibition | Schizophrenia (impaired LTD), Cognitive deficits |
Hippocampus | Synaptic plasticity, Spatial memory, Associative learning | ERK1/2 activation, PKC signaling | Alzheimer's disease, Rett syndrome |
Striatum | Modulation of medium spiny neuron excitability, Motor control | Altered intrinsic excitability, PLC activation | Parkinson's disease, Addiction |
Basal Forebrain | Regulation of cortical arousal, Sleep/wake architecture | Increased gamma EEG power | Alzheimer's disease, Age-related sleep fragmentation |
Traditional strategies aimed at boosting central cholinergic signaling for cognitive disorders, particularly Alzheimer's disease (AD) and schizophrenia, have faced significant limitations due to a lack of receptor subtype selectivity. Acetylcholinesterase inhibitors (AChEIs), such as donepezil, increase synaptic levels of acetylcholine (ACh) non-selectively, enhancing signaling across all muscarinic (M1-M5) and nicotinic receptor subtypes. While providing modest cognitive benefits, this approach inevitably leads to dose-limiting peripheral and central adverse effects mediated primarily by M2 and M3 receptors, including gastrointestinal distress, bradycardia, hypersalivation, and excessive sweating [1] [8]. Similarly, orthosteric agonists like xanomeline, which preferentially targets M1 and M4 receptors, demonstrated promising efficacy in improving cognitive and behavioral symptoms in AD and schizophrenia patients but failed in clinical development due to intolerable cholinergic side effects resulting from activation of peripheral mAChRs [1] [8].
The high sequence homology of the orthosteric ACh binding site across mAChR subtypes presents a formidable challenge for developing subtype-selective agonists through traditional approaches. This limitation underscores the compelling rationale for targeting allosteric sites – topographically distinct, less conserved regions on the receptor. Positive allosteric modulators (PAMs) offer a sophisticated pharmacological strategy by enhancing the receptor's response to its endogenous neurotransmitter, ACh, without directly activating it. M1 PAMs offer several distinct advantages:
Evidence from post-mortem studies in schizophrenia patients revealing reduced M1 receptor expression in the prefrontal cortex, hippocampus, and striatum further validates the targeted enhancement of M1 signaling as a rational therapeutic strategy [2] [4] [8].
VU0453595 (chemical name: 6-[[2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one; CAS#: 1432436-13-9) emerged from extensive medicinal chemistry efforts focused on identifying centrally penetrant, highly selective M1 PAMs with drug-like properties. It belongs to a distinct chemical class characterized by a heterobicyclic core structure optimized for enhanced central nervous system (CNS) penetration and reduced potential for off-target interactions [3] [6].
VU0453595 exhibits high selectivity as an M1 PAM (EC₅₀ = 2140 nM ± 2.9 nM, 71.3 ± 9.9% ACh Max in cell-based assays), demonstrating minimal direct agonist activity (EC₅₀ > 30 μM) and negligible activity at other mAChR subtypes (M2-M5) or unrelated targets [3] [6]. Its mechanism involves binding to an allosteric site on the M1 receptor, stabilizing a conformation that dramatically increases the receptor's affinity and functional response to ACh. Electrophysiological studies in brain slices demonstrate that VU0453595 potently facilitates M1-dependent synaptic plasticity. It fully restores long-term depression (mLTD) at the hippocampo-prefrontal cortical synapse in wild-type mice, an effect completely absent in M1 receptor knockout (KO) mice and in slices from mice treated with phencyclidine (PCP), a model of schizophrenia-related plasticity deficits [2] [4]. Furthermore, VU0453595 transiently increases the intrinsic excitability of striatal medium spiny neurons (MSNs) in vitro, highlighting its ability to modulate neuronal function beyond direct synaptic effects [3] [6].
VU0453595 demonstrates robust efficacy across diverse preclinical models of CNS disorders characterized by M1 hypofunction:
Table 2: Key Features and Preclinical Efficacy of VU0453595 Compared to Other M1-Targeting Agents
Feature/Compound | VU0453595 (M1 PAM) | BQCA (M1 PAM) | Xanomeline (M1/M4 Preferring Agonist) | Donepezil (AChEI) |
---|---|---|---|---|
Primary Mechanism | Positive allosteric modulator | Positive allosteric modulator | Orthosteric agonist | Acetylcholinesterase inhibitor |
M1 Subtype Selectivity | >10-fold over M2-M5 | Moderate | Low (M1/M4 preferring) | None |
Direct Agonism | Minimal (EC₅₀ >30 µM) | Yes | Yes | No |
Gamma Power Increase | Yes (Dose-dependent) | Yes (in rats) | Yes | Yes |
Sleep/Wake Disruption | No change (Young) | Limited data | Increased wakefulness | Increased wakefulness |
Rescue of Schizophrenia Deficits (PCP model) | Yes (Social, NOR, LTD) | Limited data | Yes | Partial |
Rescue of Age-Related Sleep Changes | Yes (REM in aged mice) | No data | No data | Exacerbates |
Rescue of Rett Syndrome Phenotypes | Yes (Social, Memory, Apnea) | No data | No data | Limited |
Adverse Effect Profile (Preclinical) | Favorable (No overt cholinergic AEs) | Some cholinergic AEs | Significant cholinergic AEs (Peripheral/Central) | Significant cholinergic AEs |
VU0453595 served as a critical lead compound, demonstrating the feasibility of achieving potent, selective, and safe M1 receptor potentiation in vivo. Its pharmacological profile and preclinical efficacy provided a strong foundation for further chemical optimization. This effort led to the development of advanced clinical candidates like VU319 (VU0467319), a structurally refined M1 PAM with improved potency (M1 PAM EC₅₀ = 492 nM) and pharmacokinetic properties. VU319 successfully completed Phase I single ascending dose (SAD) studies (NCT03220295), demonstrating a lack of cholinergic adverse effects and signals of target engagement, thereby clinically validating the M1 PAM mechanism pioneered by compounds like VU0453595 [7]. The emergence and characterization of VU0453595 thus represent a significant milestone in neuropharmacology, paving the way for novel therapeutic strategies targeting cognitive, negative, and physiological symptoms in schizophrenia, Alzheimer's disease, Rett syndrome, and potentially other disorders of central cholinergic dysfunction. Its success underscores the power of allosteric modulation for achieving subtype-selective GPCR targeting where traditional orthosteric approaches have faltered.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0